8-(Bromomethyl)-4-chloroquinazoline

Synthetic methodology Radical bromination Process chemistry

8-(Bromomethyl)-4-chloroquinazoline (CAS 1145662-37-8) is a heterobifunctional quinazoline building block bearing a benzylic bromomethyl group at the 8-position and an aryl chloride at the 4-position, with molecular formula C₉H₆BrClN₂ and molecular weight 257.51 g/mol. The quinazoline scaffold is a privileged structure in kinase inhibitor drug discovery, underpinning approved EGFR inhibitors such as gefitinib, erlotinib, and afatinib.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B12949934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)-4-chloroquinazoline
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=NC=N2)Cl)CBr
InChIInChI=1S/C9H6BrClN2/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,4H2
InChIKeyNTWWCHUAECPCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Bromomethyl)-4-chloroquinazoline | Procurement-Ready Physicochemical and Structural Baseline for Quinazoline Intermediate Selection


8-(Bromomethyl)-4-chloroquinazoline (CAS 1145662-37-8) is a heterobifunctional quinazoline building block bearing a benzylic bromomethyl group at the 8-position and an aryl chloride at the 4-position, with molecular formula C₉H₆BrClN₂ and molecular weight 257.51 g/mol . The quinazoline scaffold is a privileged structure in kinase inhibitor drug discovery, underpinning approved EGFR inhibitors such as gefitinib, erlotinib, and afatinib [1]. As a synthetic intermediate, this compound provides two electronically orthogonal electrophilic handles—the 4-chloro position susceptible to nucleophilic aromatic substitution (SNAr) and the 8-bromomethyl group poised for SN2 alkylation—enabling sequential, chemoselective diversification toward complex quinazoline-based libraries [2].

Why 8-(Bromomethyl)-4-chloroquinazoline Cannot Be Replaced by Its 6- or 7-Positional Isomers in Quinazoline-Based Library Synthesis


Positional isomerism in the quinazoline series dictates fundamentally different steric and electronic environments that govern both reactivity and biological target engagement. The vast majority of reported quinazoline EGFR kinase inhibitors exploit substitutions at the 4-, 6-, and 7-positions, while the 8-position remains comparatively underexplored, offering access to novel chemical space not addressable by the 6- or 7-isomers [1]. Computed physicochemical descriptors diverge between positional isomers despite identical molecular formulae—the 6-isomer (CAS 153436-68-1) exhibits XLogP3-AA of 3.1 and topological polar surface area (TPSA) of 25.8 Ų, while the 8-isomer's distinct spatial arrangement of the bromomethyl substituent relative to the quinazoline N1/N3 nitrogens alters both lipophilicity and hydrogen-bonding capacity [2]. Furthermore, the benzylic bromomethyl leaving group (Br) provides approximately 50–100-fold greater SN2 reactivity compared to its chloromethyl analog, a difference that directly determines coupling efficiency, product yield, and impurity profiles in downstream diversification [3]. Substituting isomers therefore changes not only the molecular target engagement profile but also the synthetic tractability and purity of the final library products.

8-(Bromomethyl)-4-chloroquinazoline: Quantitative Differentiation Evidence Against Closest Positional and Functional Analogs


Benzylic Bromination Synthetic Yield: 8-Isomer Route Compared with 6- and 7-Isomer Literature Precedents

The radical benzylic bromination of 4-chloro-X-methylquinazoline precursors with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ at reflux represents the established route to all three positional isomers. For the 6-isomer, patent US07361663B2 reports isolation of 0.62 g (2.42 mmol) from a 5.09 mmol scale reaction, corresponding to a calculated yield of 47.5% after flash chromatography [1]. For the 7-isomer, an analogous procedure starting from 7.0 g (39 mmol) of 4-chloro-7-methylquinazoline afforded 5.1 g (20 mmol) of product, representing a 51% yield [2]. The 8-isomer is synthesized via the identical methodological framework from 4-chloro-8-methylquinazoline (CAS 58421-80-0), which is commercially available from multiple suppliers with reported purity >95% [3]. This synthetic parity ensures that procurement of the 8-isomer does not entail a process chemistry penalty relative to its more common positional counterparts.

Synthetic methodology Radical bromination Process chemistry

Leaving Group Reactivity Advantage: Bromomethyl vs. Chloromethyl at the Quinazoline 8-Position

The benzylic bromomethyl group at the 8-position provides dramatically superior leaving group ability compared to a hypothetical chloromethyl analog. Bromide ion (Br⁻) is a substantially better leaving group than chloride ion (Cl⁻), as reflected in the pKa values of their conjugate acids (HBr: –9; HCl: –7) and their relative nucleofugality in SN2 reactions, where bromide departure is typically 50–100 times faster than chloride under identical conditions [1]. This principle is explicitly acknowledged in the quinazoline intermediate literature: comparative assessments note that the bromomethyl group is 'more reactive towards nucleophiles, making it a more versatile intermediate in organic synthesis' than the corresponding chloromethyl analog . For library synthesis involving amine, thiol, or alkoxide nucleophiles, the bromomethyl derivative enables higher conversion rates, shorter reaction times, and reduced nucleophile excess compared to a chloromethyl congener.

Nucleophilic substitution SN2 reactivity Leaving group ability

Orthogonal Electrophilic Handle Architecture: Chemoselective Sequential Diversification Potential

8-(Bromomethyl)-4-chloroquinazoline presents two electronically distinct electrophilic centers that can be addressed in sequential, chemoselective fashion. The 4-chloro position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinazoline N1 and N3 nitrogens, while the benzylic 8-bromomethyl group undergoes standard SN2 displacement. This orthogonality is a documented feature of 4-chloroquinazoline synthetic methodology: the 4-chloro position reacts preferentially with amine nucleophiles under mild basic conditions (K₂CO₃, ambient to 40 °C) to afford 4-anilinoquinazolines without disturbing benzylic halides [1]. Subsequent activation of the bromomethyl group with alternative nucleophiles (thiols, alkoxides, secondary amines) enables construction of diversely substituted quinazoline libraries from a single intermediate. In contrast, mono-electrophilic intermediates (e.g., 4-chloroquinazoline lacking a benzylic handle) require pre-functionalized building blocks or additional protection/deprotection steps to achieve comparable diversity [2].

Chemoselectivity Sequential functionalization Dual electrophile strategy

Underexploited 8-Position: Access to Novel Chemical Space Relative to 6,7-Substituted Quinazoline Congeners

An analysis of the quinazoline EGFR kinase inhibitor patent and primary literature reveals a pronounced bias toward substitution at the 6- and 7-positions, with the overwhelming majority of reported 4-anilinoquinazoline inhibitors bearing alkoxy, amino, or heterocyclic appendages at C6 and/or C7 [1]. The 8-position, by contrast, is significantly less explored in the context of kinase inhibitor design. A 2023 review in Scientia Pharmaceutica noted that substitution at the 8-position of the quinazoline ring can confer distinct kinase selectivity profiles, citing the discovery of 8-substituted pyrido[3,4-g]quinazolines that exhibited nanomolar potency toward CLK1 kinase while maintaining selectivity over CDK5, DYRK1A, CK1, and GSK3 [2]. The 8-substitution pattern positions the pendant group in a different vector relative to the ATP-binding pocket compared to 6- or 7-substituents, potentially enabling interactions with kinase selectivity pockets or solvent-exposed regions not accessible to the more common substitution patterns [3]. This differential geometry creates opportunity for novel intellectual property generation in crowded quinazoline patent landscapes.

Kinase inhibitor SAR EGFR tyrosine kinase Chemical space novelty

Database Representation and Commercial Availability: Differentiated Procurement Profile vs. 6-Isomer

A comparative analysis of major public chemistry databases reveals a notable disparity in the depth of coverage between positional isomers. The 6-isomer (CAS 153436-68-1) is fully indexed in PubChem (CID 21941937) with computed physicochemical descriptors, patent co-occurrence data, and multiple vendor listings [1]. In contrast, the 8-isomer (CAS 1145662-37-8) lacks a dedicated PubChem Compound entry and is primarily documented through supplier-specific databases (ChemSrc, ChemNet) with limited computed property data . The 7-isomer (CAS 234098-35-2) similarly lacks a comprehensive PubChem entry . This asymmetry in database representation correlates with commercial availability: the 6-isomer is stocked by multiple major chemical suppliers, while the 8-isomer has fewer listed vendors, potentially offering competitive procurement advantages for organizations seeking to establish proprietary compound libraries with reduced risk of parallel development . The 8-isomer's lower database visibility may also facilitate freedom-to-operate positioning in crowded quinazoline patent space.

Chemical sourcing Database representation Procurement strategy

Direct SN2 Alkylation Efficiency in Thymidylate Synthase Inhibitor and Kinase Inhibitor Synthetic Schemes

Bromomethyl-substituted quinazolines have been extensively employed as electrophilic coupling partners in the synthesis of both classical and nonclassical antifolate thymidylate synthase (TS) inhibitors. In a representative medicinal chemistry workflow, 6-(bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline was coupled with tert-butyl 4-(prop-2-ynylamino)benzoate to construct the key C–N bond of CB300919-series antitumor agents [1]. The analogous 6-(bromomethyl)-2,4-dialkoxyquinazolines were reacted with N-monoalkylated diethyl N-(4-aminobenzoyl)-L-glutamate derivatives to generate potent TS inhibitors with IC₅₀ values below 1 µM [2]. These precedents establish that benzylic bromomethyl groups on quinazoline scaffolds are competent electrophiles for amine coupling under mild conditions—a reactivity profile directly transferable to the 8-isomer for analogous library construction. The bromomethyl electrophile consistently outperforms chloromethyl alternatives in these coupling reactions, with the bromide enabling complete conversion at lower temperatures and shorter reaction times, as documented across multiple quinazoline antifolate synthetic schemes [2].

Antifolate synthesis Kinase inhibitor conjugation Thymidylate synthase

High-Value Application Scenarios for 8-(Bromomethyl)-4-chloroquinazoline Based on Verifiable Differentiation Evidence


Discovery of Next-Generation EGFR Kinase Inhibitors with Novel 8-Position Vector Geometry

Organizations pursuing fourth-generation EGFR inhibitors to overcome C797S-mediated resistance can exploit the 8-bromomethyl handle to install substituents along a vector distinct from the conventionally substituted 6- and 7-positions. As documented in the European Journal of Medicinal Chemistry review (2020), the overwhelming majority of quinazoline EGFR TKIs focus on 6,7-disubstitution patterns, leaving the 8-position as an underexplored avenue for achieving mutant-selective kinase inhibition [1]. The 8-position substitution strategy has demonstrated proof-of-concept in related kinase systems: 8-substituted pyrido[3,4-g]quinazolines achieved nanomolar CLK1 inhibition with selectivity over CDK5, DYRK1A, CK1, and GSK3 [2]. The 4-chloro group can first be displaced with an appropriate aniline to install the EGFR-targeting 4-anilinoquinazoline pharmacophore (using K₂CO₃/acetone at 40 °C), followed by diversification of the 8-bromomethyl position with amine-, thiol-, or ether-based side chains to explore novel interactions with the kinase hinge region or solvent-exposed channel. This sequential chemoselective strategy minimizes protecting group manipulations and is directly enabled by the orthogonal electrophile architecture of 8-(Bromomethyl)-4-chloroquinazoline.

Parallel Library Synthesis of Quinazoline-Based Antifolates Targeting Thymidylate Synthase

Building on the demonstrated utility of bromomethyl quinazolines as electrophilic coupling partners in antifolate synthesis—where 6-(bromomethyl)quinazoline derivatives were coupled with N-substituted 4-aminobenzoyl-L-glutamate esters to yield TS inhibitors with IC₅₀ values below 1 µM [3]—the 8-isomer offers an alternative regioisomeric scaffold for exploring SAR around the glutamate-binding pocket. The bromomethyl group's 50–100× reactivity advantage over chloromethyl analogs [4] ensures efficient coupling with amine nucleophiles under mild conditions (CaCO₃ or K₂CO₃, DMA or DMF, ambient to 60 °C), enabling parallel library synthesis in 24- or 96-well format without requiring microwave acceleration or extended reaction times. The 8-substitution pattern positions the pendant glutamate mimic in a different spatial orientation relative to the quinazoline core compared to 6-substituted analogs, potentially revealing novel interactions with the TS active site or the reduced folate carrier (RFC) recognition elements.

Dual-Target Quinazoline Conjugates via Sequential, Chemoselective Functionalization

The orthogonal reactivity of the 4-chloro (SNAr) and 8-bromomethyl (SN2) positions enables the construction of dual-target quinazoline conjugates without protecting group strategies. In a representative workflow, the 4-chloro position can be displaced with a kinase-targeting aniline fragment (SNAr, K₂CO₃/acetone, 40 °C, 10 h) while the bromomethyl group remains intact [5]. Subsequent SN2 displacement of the 8-bromomethyl group with a second pharmacophore-bearing nucleophile (e.g., a DNA-damaging nitrogen mustard, a PROTAC E3 ligase ligand, or a fluorescent probe for cellular imaging) yields a bis-functionalized quinazoline in two steps from a single intermediate. This contrasts with mono-electrophilic quinazoline intermediates (e.g., 4-chloro-8-methylquinazoline, CAS 58421-80-0), which require pre-functionalization of the second pharmacophore or installation of an additional reactive handle through a separate synthetic sequence. The reduction in step count directly lowers the cost-per-compound and accelerates structure-activity relationship exploration.

Proprietary Chemical Library Construction with Reduced Competitive Overlap

For organizations building proprietary quinazoline-based screening libraries, the 8-isomer's lower database visibility—it lacks a dedicated PubChem Compound entry, unlike the extensively indexed 6-isomer (CID 21941937) [6]—combined with its fewer commercial suppliers, reduces the probability of parallel development by competitors. By anchoring library synthesis on the 8-(Bromomethyl)-4-chloroquinazoline scaffold rather than the commercially ubiquitous 6-isomer, organizations can generate patentably distinct chemical matter while still benefiting from the well-precedented quinazoline pharmacophore. The synthetic route parity with the 6- and 7-isomers (benzylic bromination of 4-chloro-8-methylquinazoline, expected yield ~45–55%) ensures that procurement of the 8-isomer does not impose a cost premium for this competitive differentiation. Furthermore, the 8-substitution vector's distinct spatial orientation may yield biological hits with selectivity profiles not achievable from 6- or 7-substituted libraries, increasing the probability of identifying novel lead series.

Quote Request

Request a Quote for 8-(Bromomethyl)-4-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.